![molecular formula C18H20N2O2S B2452289 N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide CAS No. 899983-23-4](/img/structure/B2452289.png)
N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. It belongs to the class of quinoline derivatives and has been synthesized using various methods.
Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives, which include the compound , are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Anti-Inflammatory
These compounds have been found to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anti-Psychotic
Thiophene derivatives have also been found to have anti-psychotic properties . This suggests potential applications in the treatment of psychiatric disorders.
Anti-Arrhythmic
These compounds have been found to have anti-arrhythmic properties . This suggests potential applications in the treatment of heart rhythm disorders.
Anti-Anxiety
Thiophene derivatives have been found to have anti-anxiety properties . This suggests potential applications in the treatment of anxiety disorders.
Anti-Fungal
These compounds have been found to have anti-fungal properties . This suggests potential applications in the treatment of fungal infections.
Anti-Cancer
Thiophene derivatives have been found to have anti-cancer properties . This suggests potential applications in the treatment of cancer.
Material Science
Apart from medicinal applications, thiophene derivatives are also utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Mechanism of Action
Target of Action
The primary target of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide, also known as 1T-LSD, is the serotonin receptor . This compound is an acylated derivative of lysergic acid diethylamide (LSD), a well-known serotonergic hallucinogen .
Mode of Action
1T-LSD interacts with the serotonin receptor, similar to its parent compound LSD. It binds to the receptor and induces a series of biochemical reactions that lead to its hallucinogenic effects . The exact mechanism of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The biochemical pathways affected by 1T-LSD are those involved in the neurotransmission of serotonin. By binding to the serotonin receptor, 1T-LSD can alter the normal signaling pathways of this neurotransmitter, leading to changes in perception, thought, and mood .
Pharmacokinetics
It is known that the compound is often distributed on blotter paper and is typically administered orally . The amount of 1T-LSD in individual units from one sheet was determined to be 87–100 μg per unit
Result of Action
The molecular and cellular effects of 1T-LSD’s action are primarily its hallucinogenic effects, which are believed to result from its interaction with the serotonin receptor . These effects can include altered perception, thought, and mood.
Action Environment
The action, efficacy, and stability of 1T-LSD can be influenced by various environmental factors. For example, the method of administration can affect the onset and intensity of its effects . Additionally, the compound’s stability may be affected by factors such as temperature and pH.
properties
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-2-5-17(21)19-14-8-9-15-13(12-14)6-3-10-20(15)18(22)16-7-4-11-23-16/h4,7-9,11-12H,2-3,5-6,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDWNPBBQJAAKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

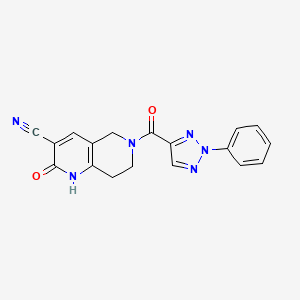
![Tert-butyl (1-oxo-1-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)propan-2-yl)carbamate](/img/structure/B2452210.png)
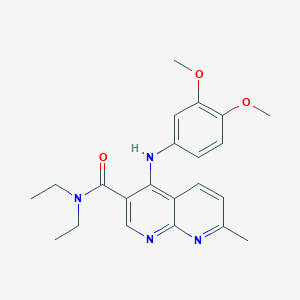
amine](/img/structure/B2452212.png)

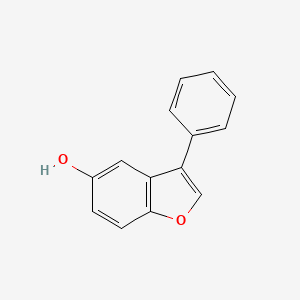
![1-(7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide](/img/structure/B2452216.png)
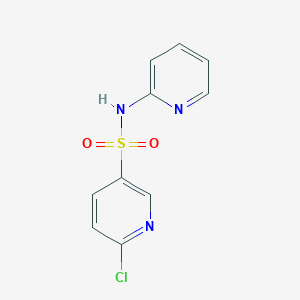
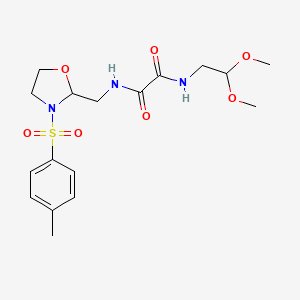
![N-(3-methoxyphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2452224.png)
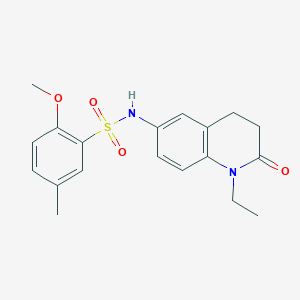
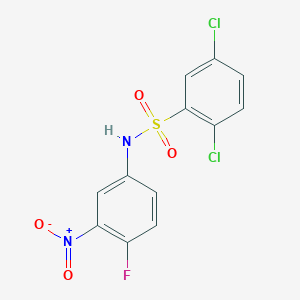
![Naphthalen-2-yl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate](/img/structure/B2452228.png)
![1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethanone;dihydrochloride](/img/structure/B2452229.png)